4-(2-fluorophenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
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Overview
Description
4-(2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group, a piperidine moiety, and a hexahydroquinoline core, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with a suitable piperidine derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility. Purification steps such as crystallization, distillation, and chromatography are crucial to obtaining the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for structural modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
4-(2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one
- 4-(2-Bromophenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one
Uniqueness
Compared to similar compounds, 4-(2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H29FN2O2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C24H29FN2O2/c1-15-20(23(29)27-11-7-4-8-12-27)21(16-9-5-6-10-17(16)25)22-18(26-15)13-24(2,3)14-19(22)28/h5-6,9-10,21,26H,4,7-8,11-14H2,1-3H3 |
InChI Key |
JUNRMIJRRVQVOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3F)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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